

Solubility profile of 3-Chloro-6-methoxypyridazine in common organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-6-methoxypyridazine

Cat. No.: B157567

[Get Quote](#)

Solubility Profile of 3-Chloro-6-methoxypyridazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **3-chloro-6-methoxypyridazine**, a key intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of public quantitative solubility data for **3-chloro-6-methoxypyridazine**, this document presents a framework for its solubility assessment. To illustrate the data and methodologies, solubility data for the structurally similar compound, 6-chloropyridazin-3-amine, is provided as a reference. This guide details established experimental protocols for solubility determination, outlines best practices for data presentation, and includes visualizations of the experimental workflow.

Introduction

3-Chloro-6-methoxypyridazine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular structure, featuring a substituted pyridazine ring, makes it a valuable building block for the synthesis of various biologically active molecules. Understanding the solubility of this intermediate in common organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and

formulating final products. Factors such as solvent polarity, temperature, and the physicochemical properties of the solute intrinsically govern its solubility profile.

While pyridazine itself is known to be soluble in water and many organic solvents such as alcohols, acetone, and ether, it exhibits lower solubility in non-polar solvents like hexane.[\[1\]](#) The introduction of chloro and methoxy substituents to the pyridazine ring, as in **3-chloro-6-methoxypyridazine**, will alter its polarity and hydrogen bonding capabilities, thereby influencing its solubility in different media.

Physicochemical Properties of 3-Chloro-6-methoxypyridazine

A foundational understanding of the physicochemical properties of **3-chloro-6-methoxypyridazine** is essential for interpreting its solubility behavior.

Property	Value
Molecular Formula	C ₅ H ₅ ClN ₂ O
Molecular Weight	144.56 g/mol
Melting Point	84-85 °C
Boiling Point	175 °C (at 3 mmHg)
Appearance	White to off-white crystalline powder

Solubility Data

As of the date of this publication, specific quantitative solubility data for **3-chloro-6-methoxypyridazine** in a range of common organic solvents is not extensively available in peer-reviewed literature. However, to provide a practical framework for researchers, the following tables present solubility data for a structurally related compound, 6-chloropyridazin-3-amine. This data can serve as a valuable proxy for estimating the solubility behavior of **3-chloro-6-methoxypyridazine** and for designing experiments.

It is strongly recommended that experimental solubility determination be performed for **3-chloro-6-methoxypyridazine** to obtain precise data for specific applications.

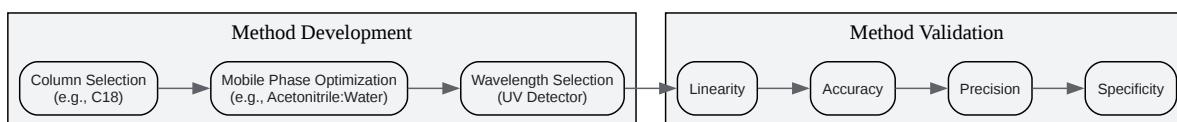
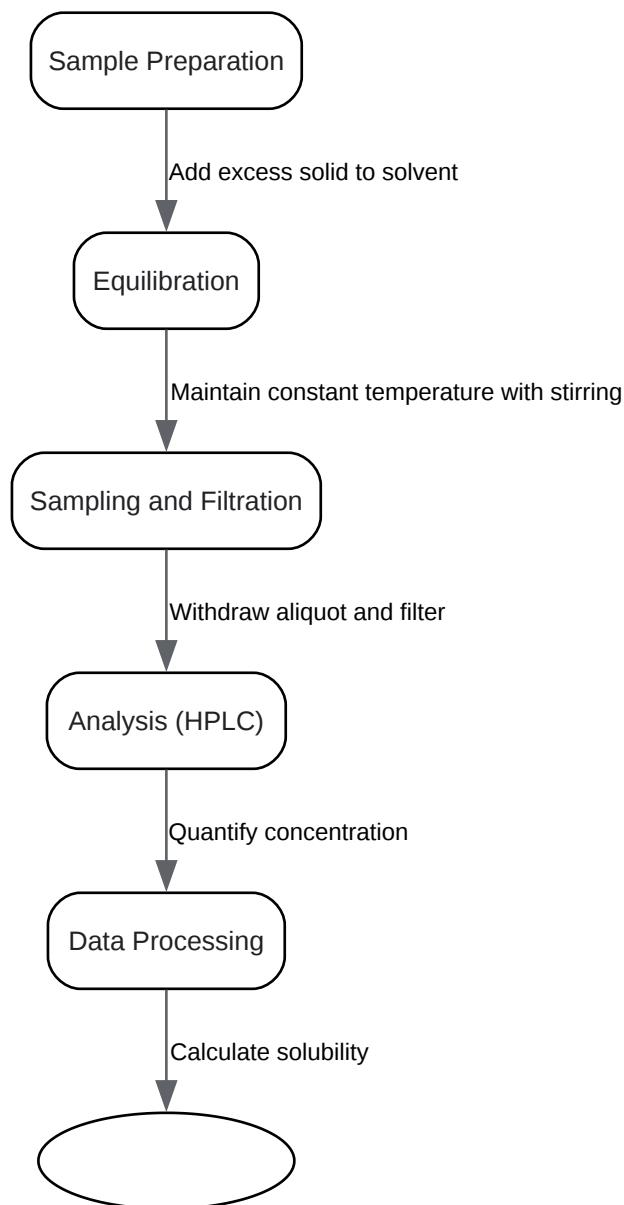
Solubility of 6-Chloropyridazin-3-amine in Various Solvents at Different Temperatures

The following table summarizes the mole fraction solubility (x) of 6-chloropyridazin-3-amine in several common organic solvents at temperatures ranging from 298.15 K to 343.55 K. The data illustrates that the solubility of this compound generally increases with a rise in temperature.

Table 1: Mole Fraction Solubility (x) of 6-Chloropyridazin-3-amine in Common Organic Solvents

Temperature (K)	N,N-							
	Methanol	Ethanol	n-Butanol	Dimethylformamide (DMF)	Acetone	Cyclohexanone	Ethyl Acetate	Toluene
298.15	0.0452	0.0278	0.0156	0.2345	0.0389	0.0567	0.0123	0.0056
303.15	0.0531	0.0325	0.0183	0.2678	0.0456	0.0665	0.0145	0.0068
308.15	0.0620	0.0379	0.0214	0.3045	0.0531	0.0778	0.0170	0.0082
313.15	0.0721	0.0441	0.0249	0.3456	0.0618	0.0908	0.0199	0.0099
318.15	0.0835	0.0512	0.0289	0.3901	0.0718	0.1057	0.0232	0.0118
323.15	0.0964	0.0592	0.0335	0.4389	0.0832	0.1228	0.0270	0.0141
328.55	0.1109	0.0682	0.0387	0.4912	0.0961	0.1423	0.0314	0.0168
333.55	0.1272	0.0783	0.0446	0.5478	0.1107	0.1645	0.0365	0.0199
338.55	0.1456	0.0898	0.0513	0.6089	0.1273	0.1897	0.0423	0.0235
343.55	0.1663	0.1029	0.0589	0.6754	0.1461	0.2184	0.0490	0.0278

Data for 6-chloropyridazin-3-amine is illustrative and should be used as a reference. Experimental determination for **3-chloro-6-methoxypyridazine** is recommended.



Experimental Protocols for Solubility Determination

A standardized and well-documented experimental protocol is crucial for obtaining reliable and reproducible solubility data. The following section details the commonly employed isothermal equilibrium method and the analytical quantification by High-Performance Liquid Chromatography (HPLC).

Isothermal Equilibrium Method

The isothermal equilibrium method, also known as the shake-flask method, is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent at a specific temperature.

Workflow for Isothermal Equilibrium Solubility Determination

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]
- To cite this document: BenchChem. [Solubility profile of 3-Chloro-6-methoxypyridazine in common organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b157567#solubility-profile-of-3-chloro-6-methoxypyridazine-in-common-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com